Benzyl octahydro-1H-indole-2-carboxylate, with the molecular formula CHNO, is a chemical compound characterized by its structure as a derivative of octahydro-1H-indole. This compound features a benzyl group attached to a carboxylate ester, making it significant in various chemical applications, particularly in the pharmaceutical industry as an intermediate for synthesizing antihypertensive medications .
The compound is classified under organic compounds, specifically as an indole derivative. It is often sourced from chemical suppliers and used in laboratory settings for research and development purposes. The unique structure of benzyl octahydro-1H-indole-2-carboxylate allows for its use in a range of synthetic pathways, making it valuable in both academic and industrial chemistry.
The synthesis of benzyl octahydro-1H-indole-2-carboxylate typically involves several steps:
In industrial settings, the production may be optimized through automated reactors and continuous flow systems to enhance yield and efficiency. This optimization often incorporates advanced purification techniques to scale up the production process effectively.
Benzyl octahydro-1H-indole-2-carboxylate has a complex molecular structure characterized by:
The structural representation reveals a bicyclic system typical of indoles, with functional groups that contribute to its reactivity and interaction with biological systems .
Benzyl octahydro-1H-indole-2-carboxylate can participate in several chemical reactions:
These reactions are essential for modifying the compound for specific applications in synthetic organic chemistry.
The mechanism of action for benzyl octahydro-1H-indole-2-carboxylate largely revolves around its role as an intermediate in drug synthesis. For instance, it is involved in the production of trandolapril, an antihypertensive drug. The process typically involves:
This mechanism highlights how the compound's structure facilitates its transformation into biologically active molecules.
Benzyl octahydro-1H-indole-2-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining how the compound behaves under various conditions during synthesis and application .
Benzyl octahydro-1H-indole-2-carboxylate has diverse applications across various scientific fields:
The versatility of benzyl octahydro-1H-indole-2-carboxylate underscores its importance in both research and industrial applications.
The stereoselective construction of the (2S,3aR,7aS) configuration in benzyl octahydro-1H-indole-2-carboxylate relies on chiral induction techniques and asymmetric catalysis. A prominent approach utilizes (S)-1-phenylethylamine as a chiral auxiliary, which directs stereochemistry during the cyclization of ethyl 2-[[(1S)-1-phenylethyl]amino]cyclohexene-1-carboxylate. This intermediate undergoes palladium-catalyzed stereospecific cyclization under acidic conditions (methanol/HCl) to yield the octahydroindole core with >98% diastereomeric excess [1]. Alternative routes employ catalytic asymmetric hydrogenation of enamine precursors using Pd/C or Rh/Al₂O₃, achieving enantiomeric excesses exceeding 99% when optimized . Resolution techniques remain practical, as demonstrated by fractional crystallization of diastereomeric salts formed with chiral acids like tartaric acid, though catalytic methods offer superior atom economy [3].
Table 1: Stereoselective Methods Comparison
Method | Chiral Controller | Catalyst/Reagent | Yield (%) | ee/de (%) |
---|---|---|---|---|
Chiral Auxiliary Cyclization | (S)-1-Phenylethylamine | Pd(OAc)₂, HCl/MeOH | 85 | >98 (de) |
Asymmetric Hydrogenation | None | Rh/Al₂O₃, H₂ (60 psi) | 92 | 99.5 |
Diastereomeric Resolution | L-Tartaric Acid | — | 68 | 99.0 |
Shanghai Jiao Tong University researchers achieved 99% enantiomeric excess via a streamlined route combining chiral induction and crystallization, yielding 13.2% overall product [3]. Critical to success is the precise control of ring-closure stereochemistry, where protic solvents enhance the relative stereochemistry between C2 and the ring fusion points (3aR,7aS) [1] [8].
Catalytic hydrogenation serves as the cornerstone for converting bicyclic indole derivatives to saturated octahydroindole systems. The exocyclic C=C bond in benzyl 3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylate undergoes hydrogenation using Pd/C (5% wt) in acetic acid at 50°C under 60 psi H₂, affording the fully saturated core with >20:1 diastereoselectivity . Solvent polarity critically influences stereoselectivity; protic solvents like methanol or acetic acid promote trans-fused ring formation by stabilizing developing carbocation intermediates during imine reduction . Heterogeneous catalysts like Rh/Al₂O₃ outperform Pd/C in suppressing over-reduction byproducts, particularly when electron-withdrawing benzyl ester groups are present . Pressure modulation also proves essential: Low-pressure hydrogenation (≤30 psi) in tetrahydrofuran minimizes racemization at C2, while higher pressures (>60 psi) accelerate reduction but may compromise enantiopurity [7].
Table 2: Hydrogenation Conditions and Outcomes
Substrate | Catalyst | Solvent | Pressure (psi) | Diastereoselectivity |
---|---|---|---|---|
Benzyl hexahydro-1H-indole-2-carboxylate | Pd/C (5%) | Acetic Acid | 60 | 22:1 |
Benzyl hexahydro-1H-indole-2-carboxylate | Rh/Al₂O₃ | Methanol | 30 | >50:1 |
Ethyl hexahydro-1H-indole-2-carboxylate | Pd(OH)₂/C | Ethanol | 50 | 15:1 |
Notably, in situ IR monitoring reveals that incomplete hydrogenation generates stable enamine intermediates, which can be driven to completion via extended reaction times or acid co-catalysts .
Benzyl octahydro-1H-indole-2-carboxylate serves as a key intermediate for angiotensin-converting enzyme inhibitors like trandolapril, where peptide coupling attaches alanyl or proline-derived segments. Carbodiimide-mediated coupling using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane achieves >95% yield with minimal epimerization at the C2 stereocenter [6]. The benzyl ester’s orthogonal stability allows selective deprotection (via hydrogenolysis) post-coupling, exposing the C2-carboxyl for subsequent amide bond formation without side reactions [6]. Mitsunobu reactions enable N-alkylation of the indoline nitrogen using triphenylphosphine/diethyl azodicarboxylate, though competing O-alkylation may occur if unprotected carboxylates are present .
Table 3: Coupling Reagent Performance
Reagent System | Solvent | Temperature (°C) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
EDCI/HOBt | Dichloromethane | 0→25 | 96 | <1 |
DCC/HOAt | Acetonitrile | 25 | 88 | 3 |
T3P (propylphosphonic anhydride) | Ethyl acetate | -10→10 | 92 | <1 |
Optimal pH control (pH 7–8) during aqueous workups prevents racemization of the C2-stereocenter, which is prone to base-catalyzed epimerization [6].
Benzyl group introduction leverages palladium-catalyzed transfer hydrogenation or cross-coupling. Benzyl chloroformate (Cbz-Cl) reacts with the indoline nitrogen under Pd(0) catalysis (e.g., Pd(PPh₃)₄) in acetonitrile, forming N-benzyl intermediates that undergo in situ deprotection to yield N-unsubstituted octahydroindoles . The mechanism involves oxidative addition of benzyl halides to Pd(0), forming π-benzylpalladium complexes that coordinate with the indoline nitrogen prior to reductive elimination . Catalyst poisoning by indole nitrogen lone pairs necessitates electron-rich phosphine ligands like tri(2-furyl)phosphine, which resist coordination while maintaining catalytic turnover [1] . Benzyl transfer efficiency correlates with halide leaving-group ability: Bromides provide >90% conversion versus ≤60% for chlorides in acetonitrile at 80°C . Hydrogenolysis of the resultant N-benzyl group utilizes Pd/C in methanol, completing deprotection within 2 hours at 25°C [6].
Solvent polarity, protic character, and co-solvent systems profoundly influence stereoselectivity during cyclization and hydrogenation. Methanol/acetonitrile (3:1 v/v) with catalytic HCl during ring closure elevates enantiomeric excess to 99% by stabilizing protonated transition states that favor cis-ring fusion [1] [3]. Water content <5% in tetrahydrofuran suppresses oxazolidinone byproducts during chiral auxiliary removal, preserving ee >98% [3]. For hydrogenations, acetic acid/water (95:5) enhances diastereoselectivity to >50:1 by protonating enamine intermediates, directing Pd-adsorption geometry . Temperature-solvent synergies are critical: Cyclizations in toluene below -20°C improve ee by 8–10% versus ambient conditions due to restricted conformational flexibility in the transition state [6].
Table 4: Solvent Effects on Stereoselectivity
Reaction | Optimal Solvent System | Temperature (°C) | ee/de (%) | Key Rationale |
---|---|---|---|---|
Stereoselective Cyclization | Methanol/acetonitrile (3:1) | 50 | 99 | Transition state stabilization |
Chiral Auxiliary Removal | Tetrahydrofuran/water (95:5) | 25 | 98 | Byproduct suppression |
Catalytic Hydrogenation | Acetic acid/water (95:5) | 50 | >99 (de) | Enamine protonation |
Diastereomeric Resolution | Ethanol/water (90:10) | 0–5 | 99.5 | Differential solubility of diastereomers |
Co-solvent mixtures like ethyl acetate/heptane (1:1) enable crystallization-induced asymmetric transformation, upgrading ee from 90% to >99.5% in the Shanghai Jiao Tong University protocol [3] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3